molecular formula C13H12ClNO B1609081 5-Chloro-2-(3-methylphenoxy)aniline CAS No. 56966-51-9

5-Chloro-2-(3-methylphenoxy)aniline

Cat. No.: B1609081
CAS No.: 56966-51-9
M. Wt: 233.69 g/mol
InChI Key: KBUUENZGTGZADQ-UHFFFAOYSA-N
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Description

5-Chloro-2-(3-methylphenoxy)aniline: is an organic compound with the molecular formula C13H12ClNO and a molecular weight of 233.7 g/mol . It is characterized by the presence of a chloro group, a methylphenoxy group, and an aniline moiety. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(3-methylphenoxy)aniline typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(3-methylphenoxy)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

5-Chloro-2-(3-methylphenoxy)aniline has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.

    Medicine: Research into potential pharmaceutical applications may involve this compound as a building block for drug development.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3-methylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The chloro and methylphenoxy groups can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 5-Chloro-2-(3-methylphenoxy)aniline is unique due to the position of the methyl group on the phenoxy ring. This positional difference can affect the compound’s chemical reactivity, physical properties, and potential applications. For instance, the presence of the methyl group at the 3-position may influence the compound’s steric and electronic properties, making it suitable for specific reactions and applications.

Properties

IUPAC Name

5-chloro-2-(3-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-9-3-2-4-11(7-9)16-13-6-5-10(14)8-12(13)15/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUUENZGTGZADQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391870
Record name 5-chloro-2-(3-methylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56966-51-9
Record name 5-chloro-2-(3-methylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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